molecular formula C7H8O3 B1662030 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 67911-21-1

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B1662030
CAS No.: 67911-21-1
M. Wt: 140.14 g/mol
InChI Key: QKAHKEDLPBJLFD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione typically involves the reaction of 3,3-dimethyl-1,2-cyclopropanedicarboxylic acid with acetic anhydride and sodium acetate. The reaction is carried out at elevated temperatures, around 170°C, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is purified through recrystallization using solvents such as toluene and petroleum ether .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, such as enzymes or receptors, thereby exerting their effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry for inhibiting viral proteases.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1,2-cyclopropanedicarboxylic anhydride
  • 2-(tert-Butoxy)benzaldehyde
  • 3,3-Dimethyl-1,2-cyclopropanedicarboxylic anhydride

Uniqueness

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is unique due to its bicyclic structure, which imparts distinct reactivity compared to similar compounds. The presence of both an oxirane and a cyclopropane ring allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-7(2)3-4(7)6(9)10-5(3)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAHKEDLPBJLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438803
Record name 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67911-21-1
Record name 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67911-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,5S)-6,6-Dimethyl-3-oxabicyclo(3.1.0)hexane-2,4-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.268
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Synthesis routes and methods

Procedure details

To a solution containing the product (caronic acid) of step 1 (10 g) in toluene (35 mL) was added trifluoroacetic anhydride (17.9 mL) over 10 min. The mixture was heated to reflux while simultaneously distilling out trifluoroacetic acid and excess trifluoroacetic anhydride. When the temperature reached 100-110° C., additional toluene (20 mL) was added and the reaction mixture was heated under reflux. After 3 h, the mixture was concentrated to about 30 mL. Toluene (70 mL) was added and the mixture once again concentrated to about 30 mL. This solution which contained the compound of formula II (assayed by 1H NMR using ρ-nitromethylbenzoate as an internal std) was used in the first step of Example 2 without further purification. Alternatively, the compound formula II can be purified by methods such as fractional distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 2
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 3
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 4
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 5
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 6
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

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